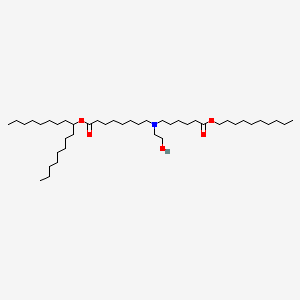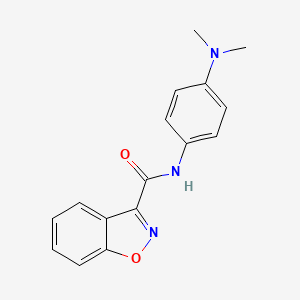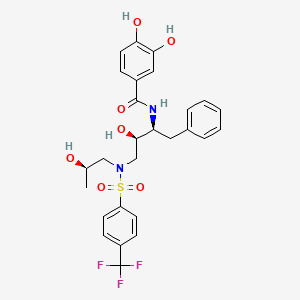
HIV-1 protease-IN-5
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
HIV-1 protease-IN-5 is a compound designed to inhibit the activity of HIV-1 protease, an enzyme crucial for the maturation and replication of the human immunodeficiency virus (HIV). By targeting this enzyme, this compound aims to prevent the virus from processing its polyproteins into functional proteins, thereby hindering the production of infectious viral particles .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of HIV-1 protease-IN-5 involves several steps, including the formation of key intermediates and the final coupling reactions. Common reagents used in the synthesis include isobutylamine, aryl sulfonyl chloride, and various catalysts such as 10% palladium on carbon (Pd/C). The reaction conditions typically involve temperatures ranging from 0°C to room temperature and the use of solvents like dichloromethane and methanol .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Techniques like high-performance liquid chromatography (HPLC) are employed to purify the final product .
Analyse Des Réactions Chimiques
Types of Reactions
HIV-1 protease-IN-5 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas (H₂) for reduction, oxidizing agents like potassium permanganate (KMnO₄) for oxidation, and nucleophiles for substitution reactions. Reaction conditions vary but often involve controlled temperatures and specific catalysts .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction reactions may yield alcohols, while oxidation reactions may produce ketones or carboxylic acids .
Applications De Recherche Scientifique
HIV-1 protease-IN-5 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study enzyme inhibition and reaction mechanisms.
Biology: Helps in understanding the life cycle of HIV and the role of protease in viral replication.
Medicine: Serves as a potential therapeutic agent in the treatment of HIV/AIDS by inhibiting viral replication.
Industry: Utilized in the development of antiretroviral drugs and in high-throughput screening assays for drug discovery
Mécanisme D'action
HIV-1 protease-IN-5 exerts its effects by binding to the active site of HIV-1 protease, thereby preventing the enzyme from cleaving the viral polyproteins into functional proteins. This inhibition disrupts the maturation process of the virus, leading to the production of non-infectious viral particles. The molecular targets include the catalytic triad of the protease enzyme, which consists of aspartic acid, threonine, and glycine residues .
Comparaison Avec Des Composés Similaires
Similar Compounds
Darunavir: Another HIV-1 protease inhibitor with a similar mechanism of action.
Ritonavir: Used in combination with other protease inhibitors to enhance their efficacy.
Saquinavir: One of the first protease inhibitors developed for HIV treatment.
Uniqueness
HIV-1 protease-IN-5 is unique due to its specific binding affinity and resistance profile. It has shown effectiveness against drug-resistant strains of HIV, making it a valuable addition to the arsenal of antiretroviral therapies .
By understanding the synthesis, reactions, applications, and mechanism of action of this compound, researchers can further explore its potential in combating HIV and improving therapeutic outcomes.
Propriétés
Formule moléculaire |
C27H29F3N2O7S |
|---|---|
Poids moléculaire |
582.6 g/mol |
Nom IUPAC |
3,4-dihydroxy-N-[(2S,3R)-3-hydroxy-4-[[(2R)-2-hydroxypropyl]-[4-(trifluoromethyl)phenyl]sulfonylamino]-1-phenylbutan-2-yl]benzamide |
InChI |
InChI=1S/C27H29F3N2O7S/c1-17(33)15-32(40(38,39)21-10-8-20(9-11-21)27(28,29)30)16-25(36)22(13-18-5-3-2-4-6-18)31-26(37)19-7-12-23(34)24(35)14-19/h2-12,14,17,22,25,33-36H,13,15-16H2,1H3,(H,31,37)/t17-,22+,25-/m1/s1 |
Clé InChI |
QZWKKTZPHACWGC-VEDVITAVSA-N |
SMILES isomérique |
C[C@H](CN(C[C@H]([C@H](CC1=CC=CC=C1)NC(=O)C2=CC(=C(C=C2)O)O)O)S(=O)(=O)C3=CC=C(C=C3)C(F)(F)F)O |
SMILES canonique |
CC(CN(CC(C(CC1=CC=CC=C1)NC(=O)C2=CC(=C(C=C2)O)O)O)S(=O)(=O)C3=CC=C(C=C3)C(F)(F)F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


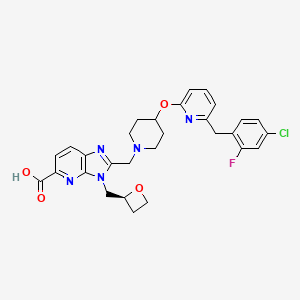
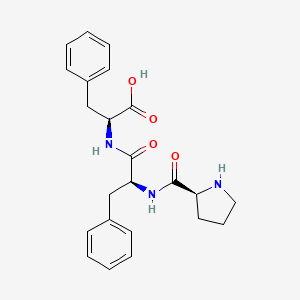



![N-[9-[(2R,3R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy(2,4-dimethylpentan-3-yl)phosphanyl]oxy-3-fluorooxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide](/img/structure/B12409683.png)
![N-[9-[(2R,4S,5R)-3,4-bis[[tert-butyl(dimethyl)silyl]oxy]-5-(hydroxymethyl)oxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide](/img/structure/B12409686.png)
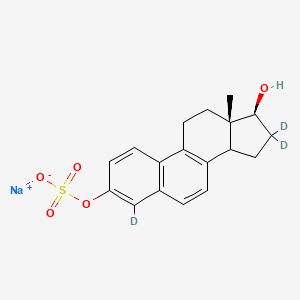
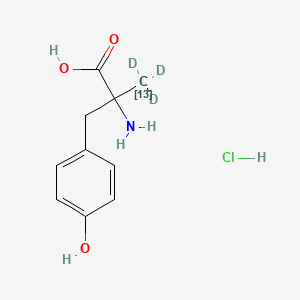

![GlcNAc|A(1-3)[GlcNAc|A(1-6)]GalNAc-|A-Thr](/img/structure/B12409725.png)
